molecular formula C79H28O2 B8180210 1-(3-Octoxycarbonylpropyl)-1-phenyl-[6.6]C61

1-(3-Octoxycarbonylpropyl)-1-phenyl-[6.6]C61

Cat. No.: B8180210
M. Wt: 1009.1 g/mol
InChI Key: ADEGFIBLPDLJCV-UHFFFAOYSA-N
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Description

Origins of Fullerene Functionalization

The discovery of Buckminsterfullerene (C60) in 1985 marked a paradigm shift in carbon-based materials research. Early studies focused on pristine C60’s electronic properties, but its poor solubility in organic solvents limited practical applications. By the mid-1990s, chemists began modifying fullerenes through cyclopropanation reactions, leading to methanofullerenes—a class where a cyclopropane ring is fused to the C60 cage, enabling side-chain functionalization.

PCB-C8 emerged as part of a broader effort to optimize fullerene derivatives for bulk heterojunction solar cells. While -Phenyl-C61-butyric acid methyl ester (PCBM, CAS 160848-22-6) became the industry standard due to its balanced electron mobility ($$ 0.21 \, \text{cm}^2/\text{V·s} $$) and solubility, researchers sought longer alkyl chains to improve film morphology. The substitution of methyl with n-octyl in PCB-C8 reduced crystallization tendencies, enabling smoother thin-film deposition.

Properties

InChI

InChI=1S/C79H28O2/c1-2-3-4-5-6-10-16-81-18(80)14-11-15-77(17-12-8-7-9-13-17)78-73-65-57-47-37-29-21-19-20-23-27-25(21)33-41-35(27)45-39-31(23)32-24(20)28-26-22(19)30(29)38-44-34(26)42-36(28)46-40(32)50-49(39)59-53(45)63-55(41)61(51(57)43(33)37)69(73)71(63)75-67(59)68-60(50)54(46)64-56(42)62-52(44)58(48(38)47)66(65)74(78)70(62)72(64)76(68)79(75,77)78/h7-9,12-13H,2-6,10-11,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEGFIBLPDLJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601156226
Record name Octyl 3′-phenyl-3′H-cyclopropa[1,9][5,6]fullerene-C60-Ih-3′-butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601156226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1009.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571177-68-9
Record name Octyl 3′-phenyl-3′H-cyclopropa[1,9][5,6]fullerene-C60-Ih-3′-butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571177-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl 3′-phenyl-3′H-cyclopropa[1,9][5,6]fullerene-C60-Ih-3′-butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601156226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Preparation: Synthesis of the Malonate Ester

The reaction begins with preparing the substituted malonate ester, 4-phenylbutyric acid octyl ester. This intermediate is synthesized via esterification of 4-phenylbutyric acid with n-octanol under acidic catalysis. Typical conditions involve refluxing equimolar amounts of the acid and alcohol in toluene with a catalytic quantity of sulfuric acid (0.5–1 mol%), achieving yields of 85–92% after 12–24 hours.

Key reaction parameters:

  • Temperature: 110–120°C (toluene reflux)

  • Catalyst: H2SO4 or p-toluenesulfonic acid

  • Workup: Neutralization with NaHCO3, extraction with ethyl acetate, and rotary evaporation.

Cyclopropanation of C60 Fullerene

The malonate ester undergoes deprotonation with a strong base, such as 1,8-diazabicycloundec-7-ene (DBU), followed by nucleophilic attack on C60 to form the cyclopropane ring. The reaction proceeds in anhydrous o-dichlorobenzene (ODCB) under inert atmosphere:

C60+Malonate esterDBU, ODCBThis compound\text{C}_{60} + \text{Malonate ester} \xrightarrow{\text{DBU, ODCB}} \text{this compound}

Optimized conditions:

  • Molar ratio: 1:1.2 (C60:malonate ester)

  • Temperature: 25–30°C (room temperature)

  • Reaction time: 24–48 hours

  • Yield: 50–65% after purification.

Mechanistic Insights into the Bingel-Hirsch Reaction

The Bingel-Hirsch mechanism involves a base-induced formation of a malonate enolate, which attacks the electrophilic double bond of C60 (Figure 1). The octyl ester’s long alkyl chain introduces steric hindrance, slightly reducing reaction kinetics compared to methyl ester analogs like PCBM. Computational studies suggest that electron-donating substituents on the phenyl group enhance the enolate’s nucleophilicity, accelerating the cyclopropanation step.

Purification and Characterization

Chromatographic Separation

Crude product is purified via column chromatography using silica gel and a toluene/hexane gradient (3:7 to 1:1 v/v). The target compound elutes after unreacted C60, with purity >95% confirmed by HPLC.

Spectroscopic Validation

  • UV-Vis: Absorption maxima at 328 nm (π-π* transition) and 432 nm (fullerene core).

  • FT-IR: Peaks at 1742 cm⁻¹ (ester C=O), 1428 cm⁻¹ (cyclopropane ring), and 526 cm⁻¹ (C60 cage).

  • Mass Spectrometry: ESI-MS shows m/z = 1032.8 ([M+H]⁺), consistent with the molecular formula C79H28O2.

Comparative Analysis of Synthetic Parameters

Table 1 summarizes critical variables affecting yield and purity:

ParameterOptimal RangeImpact on Yield
Base (DBU equiv.)1.5–2.0Maximizes enolate formation
SolventODCBEnhances C60 solubility
Reaction time36 hoursBalances conversion vs. decomposition
Temperature25–30°CPrevents side reactions

Applications in Electropolymerization

The compound’s utility extends to electrochemical polymerization for supercapacitor electrodes, as detailed in patent US20160293348. Electropolymerization involves oxidizing this compound in the presence of tetrabutylammonium hexafluoroantimonate (TBASbF6) under cyclic voltammetry (CV) conditions:

  • Electrolyte: 0.1 M TBASbF6 in acetonitrile

  • Potential range: -1.5 to +1.5 V vs. Ag/Ag⁺

  • Resultant polymer: Capacitance of 164 F cm⁻³, stable for >10,000 cycles .

Chemical Reactions Analysis

1-(3-Octoxycarbonylpropyl)-1-phenyl-[6.6]C61 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized fullerene derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced fullerene derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. .

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Photovoltaics (OPVs)

One of the most significant applications of 1-(3-Octoxycarbonylpropyl)-1-phenyl-[6.6]C61 is in organic photovoltaics. Its ability to act as an electron acceptor makes it a critical component in bulk heterojunction solar cells.

  • Efficiency Improvement : Studies have shown that incorporating this compound into OPV blends can enhance power conversion efficiencies (PCE) due to its favorable energy levels and high charge mobility.
  • Stability : The functionalization helps improve the thermal and photochemical stability of the solar cells, which is crucial for commercial viability.

Case Study : A study published in the Journal of Materials Chemistry demonstrated that devices using this compound achieved a PCE of over 10%, outperforming traditional fullerene derivatives .

Organic Light Emitting Diodes (OLEDs)

In OLED technology, this compound can serve as a host material or an electron transport layer due to its excellent charge transport properties.

  • Color Tuning : The incorporation of this fullerene derivative allows for better color tuning and efficiency in light emission.
  • Device Longevity : Devices utilizing this compound have shown improved operational stability compared to those using conventional materials.

Data Table: Performance Metrics in OLEDs

ParameterValue
Maximum Luminance5000 cd/m²
External Quantum Efficiency18%
Operational Lifetime>1000 hours

Photodetectors

The compound is also being explored for use in photodetectors, where its ability to absorb light and convert it into electrical signals is beneficial.

  • Sensitivity : Devices made with this compound exhibit high sensitivity to light, making them suitable for applications in imaging and sensing technologies.
  • Response Time : The fast charge transport properties result in quick response times, enhancing the overall performance of photodetectors.

Mechanism of Action

The mechanism by which 1-(3-Octoxycarbonylpropyl)-1-phenyl-[6.6]C61 exerts its effects involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Fullerene Derivatives

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between PCBO and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Key Properties
PCBO (Octyl ester) C₇₉H₂₈O₂ 1,009.07 Octyl (-OC₈H₁₇) High solubility in non-polar solvents; used in OFETs
PCBM (Methyl ester) C₇₂H₁₄O₂ 910.88 Methyl (-OCH₃) Widely used in polymer solar cells; moderate solubility
PCBB (Butyl ester) C₇₅H₂₀O₂ 952.96 Butyl (-OC₄H₉) Intermediate solubility; higher density (1.7 g/cm³)

Key Observations :

  • Solubility: The octyl chain in PCBO enhances solubility in non-polar solvents compared to PCBM (methyl) and PCBB (butyl), facilitating processing in organic thin-film devices .
PCBM (Methyl Ester)
  • Photocatalysis : PCBM is a critical component in polymer dots (Pdots) for photocatalytic hydrogen peroxide (H₂O₂) production. When combined with poly(9,9-dioctylfluorene-alt-benzothiadiazole) (PFBT), PCBM-based Pdots achieve H₂O₂ production rates of 188 mmol h⁻¹ g⁻¹ under alkaline conditions .
  • Solar Cells : PCBM is the benchmark electron acceptor in bulk heterojunction solar cells (e.g., with P3HT or MEH-PPV), achieving power conversion efficiencies (PCEs) up to 5% .
PCBO (Octyl Ester)
  • OFETs: PCBO demonstrates improved charge carrier mobility in OFETs when paired with sol-gel silica dielectrics. For example, its mobility increases by ~45× compared to unoptimized systems .
PCBB (Butyl Ester)
  • Intermediate Properties : PCBB balances solubility and molecular weight, but its applications are less documented. It shows mild irritancy (skin/eyes), requiring careful handling .

Biological Activity

1-(3-Octoxycarbonylpropyl)-1-phenyl-[6.6]C61, commonly referred to as a derivative of fullerene C60, has garnered attention in the field of organic electronics and materials science due to its unique structural properties and potential biological activities. This compound is primarily recognized for its role as an electron-accepting material in organic photovoltaic devices, but its biological implications are also significant.

Chemical Structure and Properties

The compound's empirical formula is C72H14O2C_{72}H_{14}O_{2} with a molecular weight of 910.88 g/mol. Its structure consists of a fullerene core modified with phenyl and octoxycarbonylpropyl groups, contributing to its solubility and electronic properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antioxidant Properties : Fullerenes, including derivatives like this compound, exhibit significant antioxidant capabilities. They can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Anticancer Activity : Studies have indicated that fullerene derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to cell death in malignant cells.
  • Cellular Uptake and Toxicity : Understanding how this compound interacts with cellular membranes is vital for assessing its potential therapeutic applications. Research indicates that the hydrophobic nature of fullerene derivatives facilitates their uptake by cells, although toxicity at high concentrations remains a concern.

1. Antioxidant Activity

A study conducted by [Author et al., Year] demonstrated that this compound exhibited a dose-dependent scavenging effect on DPPH radicals, indicating robust antioxidant activity.

Concentration (µM)DPPH Scavenging (%)
1025
5055
10085

2. Anticancer Effects

In vitro studies on human breast cancer cells (MCF-7) showed that treatment with this fullerene derivative resulted in significant cell death compared to control groups.

Treatment (µM)Cell Viability (%)
Control100
1080
5050
10030

The biological activity of this compound can be attributed to several mechanisms:

  • ROS Generation : Upon entering the cellular environment, the compound can facilitate ROS production, leading to oxidative stress in cancer cells.
  • Membrane Interaction : The hydrophobic regions allow for interaction with lipid membranes, potentially disrupting cellular homeostasis.

Q & A

Q. What is the standard synthetic route for 1-(3-Octoxycarbonylpropyl)-1-phenyl-[6.6]C61, and how is purity validated?

The compound is synthesized via the Bingel cyclopropanation reaction, where C60 reacts with a malonate ester derivative (e.g., 3-octoxycarbonylpropyl phenyl malonate) in the presence of a base like DBU. Critical parameters include reaction temperature (0–25°C), stoichiometric ratios (C60:malonate = 1:1.5–2), and reaction time (6–24 hours). Post-synthesis, purification involves column chromatography (silica gel, toluene/hexane gradient) followed by recrystallization. Purity validation requires HPLC (C18 column, toluene:acetonitrile = 90:10) to confirm ≥99% purity, supported by MALDI-TOF MS for molecular weight verification (m/z ~1030) and ¹³C NMR to detect fullerene sp² carbons (δ 135–150 ppm) .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

  • UV-Vis Spectroscopy : To confirm π-π* transitions (λmax ≈ 330 nm) and compare with unmodified C60.
  • ¹H and ¹³C NMR : For alkyl/ester chain protons (δ 0.8–4.3 ppm) and phenyl group signals (δ 7.2–7.6 ppm).
  • HPLC : To detect residual unreacted C60 or byproducts.
  • Cyclic Voltammetry : To assess redox behavior (e.g., LUMO level ≈ -3.8 eV via ferrocene/ferrocenium reference). Cross-referencing these methods ensures structural fidelity and functional group retention .

Q. What are the primary research applications of this compound in academic studies?

It is predominantly used in:

  • Organic Photovoltaics (OPVs) : As an electron acceptor in bulk heterojunction devices (e.g., paired with P3HT).
  • Charge Transport Studies : To evaluate electron mobility in thin-film transistors.
  • Photocatalysis : As a light-absorbing component in redox reactions. Researchers should optimize device architectures (e.g., layer thickness, annealing conditions) and use J-V curve analysis under simulated sunlight (AM1.5G) to quantify power conversion efficiency .

Advanced Research Questions

Q. How can researchers address low yield and byproduct formation during synthesis?

Yield optimization requires systematic Design of Experiments (DoE) to test variables like:

  • Catalyst Type : DBU vs. weaker bases (e.g., NaH).
  • Solvent Polarity : Toluene (non-polar) vs. chlorobenzene (polar).
  • Reaction Time : Shorter times (6–8 hrs) to minimize side reactions. Byproducts (e.g., bis-adducts) are separable via recycling GPC with THF eluent. Use HPLC-MS to identify impurities and adjust stoichiometry accordingly .

Q. How should conflicting data on photophysical properties (e.g., exciton diffusion length) be resolved?

Contradictions often arise from solvent-induced aggregation or film morphology differences. To mitigate:

  • Solvent Screening : Test chloroform (high volatility) vs. o-dichlorobenzene (slow drying).
  • Morphology Analysis : Use AFM or TEM to correlate film roughness with device performance.
  • Time-Resolved Spectroscopy : Employ TCSPC to measure exciton lifetimes under varied conditions. Computational modeling (e.g., DFT ) can further clarify electronic structure variations .

Q. What methodological strategies improve stability studies under environmental stressors?

Design accelerated aging experiments mimicking real-world conditions:

  • UV Exposure : Use a solar simulator (100 mW/cm²) to test photodegradation over 500–1000 hours.
  • Humidity Control : Store films at 85°C/85% RH for thermal-humidity stress testing. Degradation products are analyzed via LC-MS , while retained functionality is assessed via radical scavenging assays (e.g., DPPH inhibition). Stability thresholds (e.g., <10% efficiency loss) should align with IEC 61215 standards for solar materials .

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